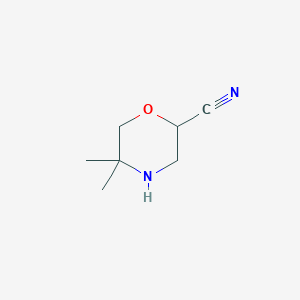
5,5-Dimethylmorpholine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C₇H₁₂N₂O. It is a derivative of morpholine, characterized by the presence of two methyl groups at the 5-position and a nitrile group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylmorpholine-2-carbonitrile typically involves the reaction of 5,5-dimethylmorpholine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
5,5-Dimethylmorpholine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules such as enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methylmorpholine-2-carbonitrile
- 2-Morpholinecarbonitrile
- 5,5-Dimethylmorpholine
Uniqueness
5,5-Dimethylmorpholine-2-carbonitrile is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5,5-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)5-10-6(3-8)4-9-7/h6,9H,4-5H2,1-2H3 |
Clé InChI |
PAVWPDHCKUIXHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(CN1)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


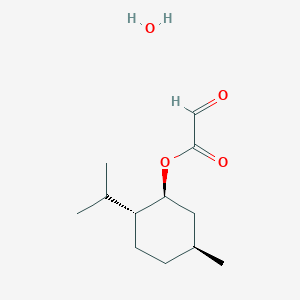
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
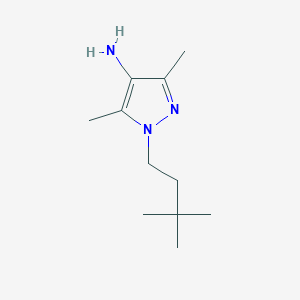
amine](/img/structure/B13066573.png)

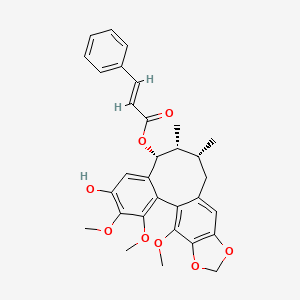

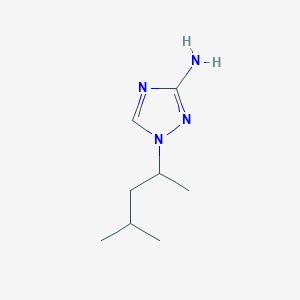
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
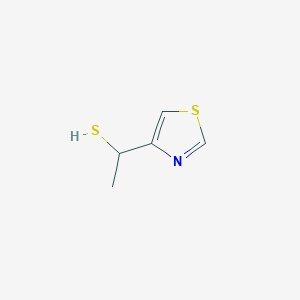
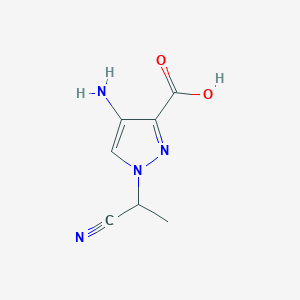
![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)

